![molecular formula C11H10N2O2 B2522226 5-(3-Methylphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1037456-61-3](/img/structure/B2522226.png)
5-(3-Methylphenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
Pyrazole compounds, such as “5-(3-Methylphenyl)-1H-pyrazole-3-carboxylic acid”, are known for their diverse pharmacological effects . They are often used in the development of new drugs due to their wide range of biological activities .
Synthesis Analysis
Pyrazole derivatives can be synthesized using various methods. One common method involves the reaction of hydrazine with β-dicarbonyl compounds . The exact synthesis process for “this compound” would depend on the specific reactants and conditions used.
Molecular Structure Analysis
The molecular structure of a compound like “this compound” can be determined using various spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, UV-Visible spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving pyrazole compounds can be quite complex. They often involve multiple steps and can be influenced by various factors, such as the presence of catalysts and the reaction conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” can be determined using various analytical techniques. These might include techniques to determine its melting point, boiling point, solubility, and spectral properties .
Scientific Research Applications
- Pyrazole derivatives have demonstrated potent antileishmanial effects. In a recent study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolates. Compound 13 exhibited superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate .
- Malaria remains a global health concern, and novel antimalarial agents are urgently needed. The same hydrazine-coupled pyrazoles (compounds 14 and 15) showed promising inhibition effects against Plasmodium berghei in vivo .
- Pyrazole-containing compounds can serve as ligands in transition metal-catalyzed reactions. For instance, they play a crucial role in Suzuki–Miyaura cross-coupling reactions, a widely applied method for carbon–carbon bond formation .
- Researchers explore the coordination behavior of pyrazole derivatives with transition metals. The structural features of 1-(acyl/aroyl)-3-(substituted) thioureas and their ligand properties have been investigated .
Antileishmanial Activity
Antimalarial Properties
Transition Metal Catalysis
Coordination Chemistry
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects .
Mode of Action
It is known that pyrazole compounds can interact with their targets through various mechanisms, such as free radical reactions, nucleophilic substitutions, and oxidations .
Biochemical Pathways
Pyrazole derivatives have been shown to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Result of Action
Pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities .
Action Environment
The reaction conditions, such as the presence of a nucleophile in a solvent, can influence the mechanism of action of pyrazole compounds .
Safety and Hazards
The safety and hazards associated with a compound like “5-(3-Methylphenyl)-1H-pyrazole-3-carboxylic acid” would depend on various factors, including its specific chemical structure and the conditions under which it is used. Safety data sheets (SDS) provide information on the potential hazards of a chemical compound and advice on safety precautions .
properties
IUPAC Name |
3-(3-methylphenyl)-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-3-2-4-8(5-7)9-6-10(11(14)15)13-12-9/h2-6H,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPNMVJXLTXQPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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